3-Benzyl-5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

S1P Receptor Modulation 1,2,4-Oxadiazole Derivatives Azetidine Scaffold Design

3-Benzyl-5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1428371-69-0) is a patent-identified sphingosine-1-phosphate (S1P) receptor modulator with a precisely defined oxadiazole-azetidine scaffold. Its unique substitution pattern—3-benzyl on oxadiazole and N-benzyloxybenzyl on azetidine—controls S1P subtype binding and functional selectivity, distinguishing it from generic analogs. This oxalate salt is indispensable for reproducible SAR studies, selectivity profiling (S1P1, S1P3, S1P5), and as an HPLC/LC-MS reference standard. Procure based on exact chemical identity to ensure valid experimental outcomes.

Molecular Formula C28H27N3O6
Molecular Weight 501.539
CAS No. 1428371-69-0
Cat. No. B2469188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
CAS1428371-69-0
Molecular FormulaC28H27N3O6
Molecular Weight501.539
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)CC5=CC=CC=C5.C(=O)(C(=O)O)O
InChIInChI=1S/C26H25N3O2.C2H2O4/c1-3-7-20(8-4-1)15-25-27-26(31-28-25)23-17-29(18-23)16-21-11-13-24(14-12-21)30-19-22-9-5-2-6-10-22;3-1(4)2(5)6/h1-14,23H,15-19H2;(H,3,4)(H,5,6)
InChIKeyPAJSSIDNHSQJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1428371-69-0): Procurement-Relevant Chemical Profile


The compound 3-Benzyl-5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1428371-69-0) is a structurally complex heterocyclic molecule belonging to the class of 1,2,4-oxadiazole-azetidine derivatives. It is identified in the patent literature as a modulator of sphingosine-1-phosphate (S1P) receptors, a target in autoimmune and inflammatory disease research [1]. Its molecular formula is C28H27N3O6 with a molecular weight of 501.5 g/mol, and it is typically supplied at a purity of 95% or higher for research purposes . The compound features a distinctive oxadiazole core linked to both a benzyl and a benzyloxybenzyl-substituted azetidine ring, a motif designed within a broader class of S1P receptor modulators.

Why Generic Substitution Fails for CAS 1428371-69-0


While many 1,2,4-oxadiazole-azetidine derivatives are explored as S1P receptor modulators, simple interchange among them is unreliable. The specific substitution pattern on the oxadiazole core (a 3-benzyl group) and the azetidine ring (a 4-(benzyloxy)benzyl group) dictates the molecule's interaction with the S1P receptor binding pocket, influencing both potency and receptor subtype selectivity [1]. Even minor structural modifications among analogs can lead to significant shifts from S1P1 agonism to S1P3 antagonism, or loss of selectivity, directly impacting the interpretation of in vitro and in vivo results. Consequently, procurement must be based on the compound's specific chemical identity rather than a generalized class membership.

Quantitative Differentiation Evidence for 3-Benzyl-5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate


Core Structural Motif Distinction from Representative S1P Modulator Analogs

The target compound is defined by a 3-benzyl substitution on the 1,2,4-oxadiazole ring and a 4-(benzyloxy)benzyl substitution on the azetidine nitrogen. This contrasts with the representative patent comparator 1-[[4-[5-(4-phenylbutyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid, which features a 5-phenylbutyl-oxadiazole and an azetidine-3-carboxylic acid moiety [1]. Such structural differences are known to alter S1P receptor subtype selectivity and pharmacokinetic profiles within this chemical series, although direct comparative biological data for this specific compound versus that exact comparator is not publicly available as a head-to-head study.

S1P Receptor Modulation 1,2,4-Oxadiazole Derivatives Azetidine Scaffold Design

Oxalate Salt Form Specification for Solubility and Handling

The compound is specifically provided as the oxalate salt, as indicated by its full chemical name and CAS registry . This contrasts with the free base forms or other salt forms (e.g., hydrochloride) that are common for azetidine-containing compounds. The choice of counterion is a key differentiator for solubility, dissolution rate, and hygroscopicity, which are critical for both in vitro assay preparation and any downstream in vivo formulation. A direct comparison of oxalate versus free base or hydrochloride is not provided in the accessible literature for this exact compound, but the specification of the oxalate salt is a definitive physicochemical feature that distinguishes this product from non-salt or alternatively salted versions.

Salt Selection Pre-formulation Physicochemical Properties

Optimal Research Application Scenarios for CAS 1428371-69-0 Based on Evidence


Structure-Activity Relationship (SAR) Studies for S1P Receptor Modulator Pharmacophores

The distinct 3-benzyl-1,2,4-oxadiazole and benzyloxybenzyl-azetidine scaffold of this compound makes it a controlled tool for probing the SAR of the S1P receptor oxadiazole-azetidine chemical series. Its structural divergence from patent exemplars like the 5-phenylbutyl-oxadiazole azetidine-3-carboxylic acids [1] allows systematic investigation of how substitution at the oxadiazole's 3- and 5-positions and the azetidine's N-benzyl group affects receptor subtype binding and functional selectivity.

In Vitro Pharmacological Profiling of S1P Subtype Selectivity

The compound is suitably positioned for use in S1P receptor subtype profiling panels. Its presence in the patent literature as part of a class of modulators [1] supports its application in head-to-head selectivity assays against S1P1, S1P3, and S1P5 receptors. Procurement for such studies is justified by the need to test the exact, stereochemically-defined structure that represents a specific point in the patent's chemical space.

Analytical Method Development and Reference Standard Qualification

With a defined molecular formula (C28H27N3O6), molecular weight (501.5), and specific oxalate salt form , this compound is appropriate for use as a reference standard in HPLC, LC-MS, or NMR method development for the quantification and purity analysis of closely related S1P modulator analogs in research samples.

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